molecular formula C18H26Cl2N4O2S B3007944 1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride CAS No. 1396854-69-5

1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

Cat. No. B3007944
CAS RN: 1396854-69-5
M. Wt: 433.39
InChI Key: ZMCNDCXMVMDLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N4O2S and its molecular weight is 433.39. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane Ligands : Research shows the synthesis of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, a related compound, by reacting pyrazoles with various chemicals in a superbasic medium. This process offers insights into the synthesis of related diazepane derivatives (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

  • Study of Molecular Structures of Substituted Pyrazole Derivatives : An analysis of the molecular structure of various pyrazole derivatives, including those with chlorophenyl groups, provides insights into the structural aspects of similar compounds (Bustos, Alvarez‐Thon, Oportus, Mesias-Salazar, & Baggio, 2015).

  • Antimicrobial and Anticancer Potentials : Research on 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone indicates its potential for antimicrobial and anticancer activities. This suggests possible biomedical applications for related compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Synthesis of Novel Human Chymase Inhibitors : A study on the synthesis of 4-sulfonyl-1,4-diazepane-2,5-diones, closely related to the compound , as potential inhibitors of human chymase, sheds light on its therapeutic applications (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).

  • Synthesis of Diazepane Systems : Research into the synthesis of 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution provides insights into synthetic pathways for similar diazepane derivatives (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S.ClH/c1-15-14-16(2)23(20-15)13-11-21-8-3-9-22(12-10-21)26(24,25)18-6-4-17(19)5-7-18;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNDCXMVMDLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.